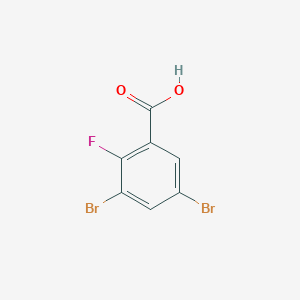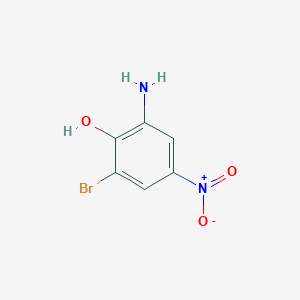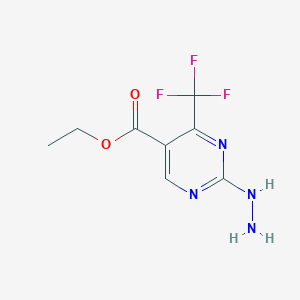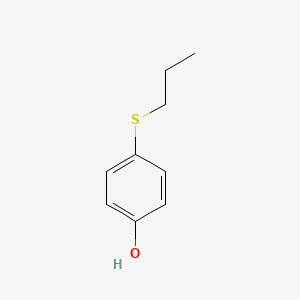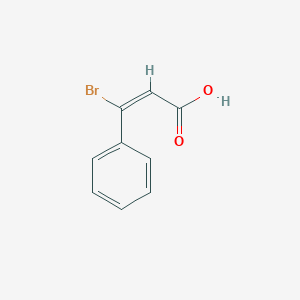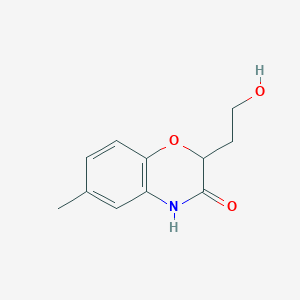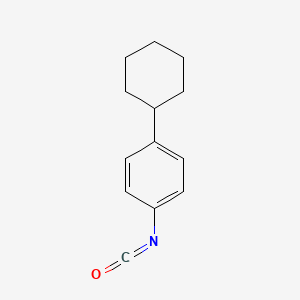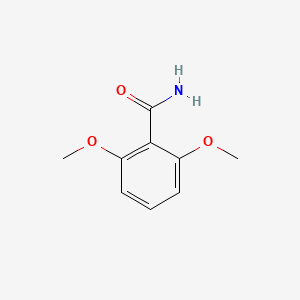
2,6-Dimethoxybenzamide
概述
描述
2,6-Dimethoxybenzamide is an organic compound with the molecular formula C9H11NO3. It is a derivative of benzamide, where two methoxy groups are substituted at the 2nd and 6th positions of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
作用机制
Target of Action
2,6-Dimethoxybenzamide is a chemical transformation product It is known to be a metabolite of the herbicide isoxaben , which primarily targets the process of cellulose biosynthesis in the cell walls of susceptible weeds .
Mode of Action
Isoxaben inhibits cellulose biosynthesis, preventing cell division during the reproductive cycle, thereby inhibiting growth .
Pharmacokinetics
It is known to have high leachability and is very mobile in the environment , which could potentially influence its bioavailability.
Result of Action
Based on its potential relation to isoxaben, it may inhibit growth in susceptible organisms by preventing cell division during the reproductive cycle .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. It has been noted for its high leachability and mobility , suggesting that it can readily move through various environmental mediums. This could potentially affect its distribution and concentration in different environments, thereby influencing its overall efficacy and stability.
生化分析
Biochemical Properties
Benzamides, a class of compounds to which 2,6-Dimethoxybenzamide belongs, are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the benzamide compound and the biomolecules it interacts with .
Cellular Effects
Benzamides have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The exact effects can vary depending on the specific benzamide compound and the type of cells it interacts with .
Molecular Mechanism
Benzamides can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Benzamides can exhibit changes in their effects over time, including changes in stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Benzamides can exhibit varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Benzamides can interact with various enzymes and cofactors and can influence metabolic flux and metabolite levels .
Transport and Distribution
Benzamides can interact with various transporters and binding proteins and can influence their localization or accumulation .
Subcellular Localization
Benzamides can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
准备方法
Synthetic Routes and Reaction Conditions: 2,6-Dimethoxybenzamide can be synthesized through several methods. One common method involves the reaction of 2,6-dimethoxybenzoic acid with ammonia or an amine in the presence of a dehydrating agent such as thionyl chloride. The reaction typically proceeds as follows:
Starting Material: 2,6-Dimethoxybenzoic acid
Reagent: Ammonia or an amine
Dehydrating Agent: Thionyl chloride
Reaction Conditions: The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions: 2,6-Dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of 2,6-dimethoxyaniline.
Substitution: Formation of various substituted benzamides depending on the substituent used.
科学研究应用
2,6-Dimethoxybenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the production of pharmaceuticals, agrochemicals, and dyes.
相似化合物的比较
2,6-Dimethoxybenzamide can be compared with other similar compounds, such as:
2,3-Dimethoxybenzamide: Similar structure but with methoxy groups at the 2nd and 3rd positions.
3,4-Dimethoxybenzamide: Methoxy groups at the 3rd and 4th positions.
2,5-Dimethoxybenzamide: Methoxy groups at the 2nd and 5th positions.
Uniqueness: The unique positioning of the methoxy groups in this compound imparts distinct chemical and biological properties compared to its isomers. This uniqueness can influence its reactivity, solubility, and interaction with biological targets.
属性
IUPAC Name |
2,6-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-12-6-4-3-5-7(13-2)8(6)9(10)11/h3-5H,1-2H3,(H2,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAUCRONGJXRQRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20879513 | |
| Record name | 2,6-DIMETHOXYBENZAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20879513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21864-67-5 | |
| Record name | 2,6-Dimethoxybenzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021864675 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-DIMETHOXYBENZAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20879513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 2,6-Dimethoxybenzamide, often found as a component of herbicides like Isoxaben, disrupts cell growth in susceptible dicotyledonous plants. This effect stems from the herbicide's interference with the incorporation of glucose into cell wall material. [] While it doesn't seem to directly block cell division, it causes swelling in apical regions of plants. This is due to the herbicide's impact on the meristematic zone, causing it to be gradually replaced by enlarged cells with minimal cytoplasm. []
ANone: The molecular formula for this compound is C9H11NO3, and its molecular weight is 181.19 g/mol.
A: Yes, studies utilizing Nuclear Magnetic Resonance (NMR) spectroscopy have revealed significant insights into the conformation of this compound. Due to steric factors, the methoxy groups at the 2 and 6 positions hinder the coplanarity between the amide group and the methoxy groups. [, , ] This lack of coplanarity prevents the formation of an intramolecular hydrogen bond between the amide N-H and the oxygen of the methoxy group. [, , ] This conformational characteristic distinguishes it from other positional isomers and has implications for its biological activity.
A: Yes, QSAR studies have been conducted on a series of orthopramides, including 2,6-Dimethoxybenzamides, examining their affinity for the dopamine D2 receptor. [] These models correlated binding data with physicochemical parameters and C-13-NMR chemical shifts using methods like cross-validated partial least squares and multiple linear regression analysis. The results revealed the influence of electronic factors and lipophilicity on D2 receptor binding. Notably, the studies indicated that specific side chains like N-[(1-ethylpyrrolidin-2-yl)methyl] and N-(1-benzylpiperidin-4-yl) influence the binding mode of these compounds. []
A: Research on a series of this compound derivatives revealed that introducing a lipophilic aromatic substituent (like bromine, iodine, ethyl, or propyl) at the 3-position (para to the methoxy group) and incorporating an (S)-N-(1-alkyl-2-pyrrolidinyl)methyl side chain significantly enhances their ability to block [3H]spiperone binding in vitro and inhibit the apomorphine syndrome in rats. [] These findings suggest a crucial role of both the lipophilic substituent and the specific stereochemistry of the side chain in dictating the antidopaminergic activity of these compounds.
A: Yes, research indicates that the steric hindrance caused by the 2,6-dimethoxy substitution in 2,6-Dimethoxybenzamides prevents the formation of an intramolecular hydrogen bond, which significantly influences its biological activity. [, , ] This conformational restriction differentiates 2,6-Dimethoxybenzamides from other benzamide isomers capable of forming such hydrogen bonds, impacting their interactions with biological targets like the dopamine D2 receptor. []
A: Yes, research has shown that certain 3,5-disubstituted N-[(1-ethyl-2-pyrrolidinyl)methyl]-6-methoxysalicylamides, synthesized by demethylating the corresponding 2,6-Dimethoxybenzamides, exhibit potent antidopaminergic activity. [] This was demonstrated in rat models where these compounds effectively blocked the apomorphine syndrome, a model used to assess antipsychotic potential. [] These findings highlight the potential of this compound derivatives as therapeutic agents for psychiatric disorders.
A: Studies on a series of 3,5-disubstituted N-[(1-ethyl-2-pyrrolidinyl)methyl]-6-methoxysalicylamides, structurally related to 2,6-Dimethoxybenzamides, revealed a low acute toxicity profile for the most potent compounds. [] This is an encouraging finding, suggesting a wider therapeutic window for these compounds.
ANone: Several analytical techniques have been employed to investigate this compound and its derivatives.
- Reversed-phase liquid chromatography (LC): This technique is valuable in evaluating the aqueous solution conformation of 2,6-Dimethoxybenzamides. [, ]
- Nuclear Magnetic Resonance (NMR) spectroscopy: This method is used to analyze the structure, conformation, and dynamics of these compounds. [, , , ]
- High-performance liquid chromatography (HPLC): Coupled with gas chromatography-mass spectrometry (GC-MS), HPLC enables the identification and quantification of this compound and its degradation products in environmental samples. []
A: Studies on the degradation of Isoxaben in soil and aquatic environments have identified several key degradation products. []
- Demethoxyisoxaben: This is formed by monodemethylation of Isoxaben. []
- 5-Isoxazolone: This is another significant metabolite observed in soil. []
- 3-Nitrophthalic acid and 4-methoxyphenol: These were detected in soil studies. []
- Dimethoxy-benzonitrile and Dimethoxybenzamide: These are significant photodegradation products observed in aqueous solutions exposed to natural and simulated sunlight. []
A: Isoxaben undergoes both biotic and abiotic degradation processes in the environment. [, ]
- Microbial degradation: Microorganisms in soil play a significant role in breaking down Isoxaben. []
- Photodegradation: Sunlight exposure leads to the breakdown of Isoxaben in aqueous solutions, forming specific photoproducts. []
A: While not directly addressed in the provided research on this compound, studies on Isoxaben suggest that the timing of application can influence its persistence and dissipation in the environment. [] This is a crucial aspect to consider for minimizing potential environmental impacts.
A: Yes, several alternative herbicides are available, each with its own efficacy and safety profile. [, , , , , , ] The choice of herbicide depends on factors like the target weed species, the crop being grown, and the specific environmental conditions.
A: Studies comparing Isoxaben with other preemergence herbicides like Dithiopyr, Pendimethalin, and Prodiamine have shown varying levels of efficacy and crop tolerance. [, ] For instance, in controlling spotted spurge and yellow woodsorrel in container-grown herbaceous perennials, Dithiopyr, Pendimethalin, and Prodiamine provided excellent weed control with minimal injury to the perennials. In contrast, Isoxaben, when combined with Trifluralin, caused unacceptable injury and reduced shoot fresh weight in some perennials. [] These variations highlight the importance of considering the target species and crop tolerance when selecting a preemergence herbicide.
- Material science: The conformational rigidity imparted by the 2,6-dimethoxy substitution could be exploited in designing liquid crystals or other materials with specific optical or electronic properties. []
- Catalysis: The presence of both amide and methoxy functional groups opens possibilities for coordinating metal ions, potentially leading to applications in asymmetric catalysis. []
- Chemical biology: Further investigation into the interactions of these compounds with biological targets beyond dopamine receptors could reveal novel biological activities and potential therapeutic applications. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Iodo-5-[(trifluoromethyl)thio]-1,3-benzoxazole](/img/structure/B3031181.png)
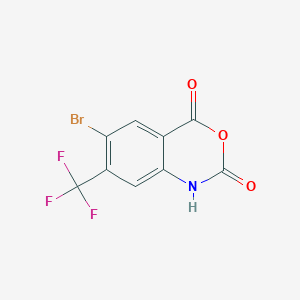

![2-Benzyl-2,8-diazadispiro[3.1.36.14]decane](/img/structure/B3031185.png)
